molecular formula C14H12O3 B2523328 Methyl 2-(3-hydroxyphenyl)benzoate CAS No. 1251836-88-0

Methyl 2-(3-hydroxyphenyl)benzoate

Cat. No.: B2523328
CAS No.: 1251836-88-0
M. Wt: 228.247
InChI Key: ZRAIWPOTPHTNKD-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)benzoate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.247. The purity is usually 95%.
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Scientific Research Applications

RNA and DNA Synthesis Methyl 2-(3-hydroxyphenyl)benzoate is utilized in the field of nucleic acid chemistry. Kempe et al. (1982) discussed its role in the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, which is a crucial step in the solid-phase synthesis of RNA and DNA-RNA mixtures. The protected ribonucleosides are converted into methylphosphochloridites or methylphosphoamidites, ultimately being used to synthesize oligoribonucleotides on silica gel solid support. This process highlights the importance of this compound in the synthesis and isolation of nucleic acids, thereby contributing significantly to genetic research and biotechnology (Kempe et al., 1982).

Chemosensory Applications In the realm of chemosensory materials, Ma et al. (2013) explored the properties of this compound derivatives as anion sensors. These sensors, specifically designed for fluoride ion detection, exhibit unique spectroscopic and colorimetric properties. The presence of adjacent phenolic hydroxyl and 1,3,4-oxadiazole units in the molecules creates a strong intramolecular hydrogen bond, which selectively interacts with fluoride ions, causing noticeable color changes from colorless to yellow and specific optical shifts. This property is crucial for developing sensitive and selective chemosensory materials for environmental and health-related applications (Ma et al., 2013).

Catalysis and Surface Chemistry The reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts has been studied by King and Strojny (1982), with this compound playing a role in the process. The research focuses on the reduction mechanisms of these compounds under hydrogen, observed through an infrared spectroscopic flow reactor. This study contributes to understanding the surface chemistry and catalytic processes involved in industrial applications (King & Strojny, 1982).

Corrosion Inhibition Arrousse et al. (2021) conducted a theoretical and experimental study on the synthesis of this compound derivatives and their application as corrosion inhibitors. The study emphasizes the compounds' ability to inhibit mild steel corrosion in acidic media, highlighting their potential in industrial applications where corrosion resistance is crucial. The compounds show good inhibitory effects at specific concentrations, protecting the steel by adsorbing on its surface (Arrousse et al., 2021).

Future Directions

While the future directions for Methyl 2-(3-hydroxyphenyl)benzoate are not explicitly mentioned in the search results, similar compounds like Methyl benzoate have sparked interest in their potential as a biofuel, particularly for aviation applications due to their high energy density and low freezing point .

Mechanism of Action

Target of Action

It’s known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant, anti-inflammatory, and antimicrobial properties .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting the function of specific enzymes .

Biochemical Pathways

Phenolic compounds like Methyl 2-(3-hydroxyphenyl)benzoate are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans . The exact downstream effects of these pathways can vary greatly depending on the specific compound and its targets.

Pharmacokinetics

A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier and rapidly distribute to all organs . These properties may be similar for this compound, but further studies are needed to confirm this.

Result of Action

Phenolic compounds in general are known for their antioxidant, anti-inflammatory, and antimicrobial effects . They can neutralize harmful free radicals, reduce inflammation, and inhibit the growth of microbes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its action, either through synergistic effects or by competing for the same targets

Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAIWPOTPHTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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